Isomeric Purity Defines Device Performance: para- vs. meta-Indacenodithiophene Mobility Comparison in OFETs
In a comparative study of para- and meta-indacenodithiophene positional isomers used as active layers in n-type OFETs, the para-IDT isomer exhibited a maximum electron mobility of 0.01 cm² V⁻¹ s⁻¹, while the meta-IDT isomer delivered a significantly lower mobility of 2 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. This five-fold difference demonstrates that the regiochemistry of the thiophene fusion — directly analogous to the distinction between 1,7 (meta-like) and 1,5 (para-like) dithia-s-indacene diones — exerts a decisive influence on charge-carrier mobility in thin-film devices.
| Evidence Dimension | Electron mobility in OFET devices |
|---|---|
| Target Compound Data | Not directly measured; inferred to be analogous to meta-IDT isomer behavior (~2 × 10⁻³ cm² V⁻¹ s⁻¹) [1] |
| Comparator Or Baseline | para-IDT isomer: 0.01 cm² V⁻¹ s⁻¹; meta-IDT isomer: 2 × 10⁻³ cm² V⁻¹ s⁻¹ |
| Quantified Difference | ~5× mobility difference between para- and meta-isomers (0.01 vs. 0.002 cm² V⁻¹ s⁻¹) |
| Conditions | Spin-coated thin films; bottom-gate top-contact OFET configuration |
Why This Matters
For procurement of isomerically sensitive building blocks, selecting the correct regioisomer (1,7 vs. 1,5) can produce a ~5× difference in device mobility, directly impacting transistor performance.
- [1] Ou, Y.-P. et al. Isomères de position d’indacénodithiophènes : synthèse, propriétés et applications en transistors organiques à effet de champ. HAL Science, 2018. View Source
